4-Bromo-N-cyclohexyl-3-methyl-2-nitroaniline
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Overview
Description
4-Bromo-N-cyclohexyl-3-methyl-2-nitroaniline is an organic compound characterized by the presence of a bromine atom, a cyclohexyl group, a methyl group, and a nitro group attached to an aniline ring
Preparation Methods
The synthesis of 4-Bromo-N-cyclohexyl-3-methyl-2-nitroaniline typically involves a multi-step process:
Bromination: The addition of a bromine atom to the aromatic ring.
Cyclohexylation: The attachment of a cyclohexyl group to the nitrogen atom.
Each of these steps requires specific reaction conditions and reagents. For example, nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid, while bromination can be achieved using bromine or a bromine source like N-bromosuccinimide .
Chemical Reactions Analysis
4-Bromo-N-cyclohexyl-3-methyl-2-nitroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions, such as in a Suzuki-Miyaura coupling reaction.
Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Common reagents used in these reactions include palladium catalysts for coupling reactions, metal hydrides for reductions, and strong oxidizing agents like potassium permanganate for oxidations. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
4-Bromo-N-cyclohexyl-3-methyl-2-nitroaniline has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Material Science: It may be used in the development of new materials with specific properties.
Chemical Biology: It can serve as a probe or intermediate in the study of biological systems and processes.
Mechanism of Action
The mechanism of action of 4-Bromo-N-cyclohexyl-3-methyl-2-nitroaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar compounds to 4-Bromo-N-cyclohexyl-3-methyl-2-nitroaniline include:
4-Bromo-2-nitroaniline: Lacks the cyclohexyl and methyl groups, making it less bulky and potentially less selective in certain reactions.
4-Bromo-2-methylaniline:
The uniqueness of this compound lies in its combination of functional groups, which can confer specific reactivity and selectivity in chemical reactions and applications.
Properties
IUPAC Name |
4-bromo-N-cyclohexyl-3-methyl-2-nitroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O2/c1-9-11(14)7-8-12(13(9)16(17)18)15-10-5-3-2-4-6-10/h7-8,10,15H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVKJKMPLYRXBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])NC2CCCCC2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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